molecular formula C2H6ClNO2S B1589311 Ethylsulfamoyl chloride CAS No. 16548-07-5

Ethylsulfamoyl chloride

Cat. No.: B1589311
CAS No.: 16548-07-5
M. Wt: 143.59 g/mol
InChI Key: JUDKSMSHAHXBFK-UHFFFAOYSA-N
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Description

Ethylsulfamoyl chloride is an organic compound with the molecular formula C2H6ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to an ethyl group. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylsulfamoyl chloride can be synthesized through the reaction of ethylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C2H5NH2} + \text{ClSO3H} \rightarrow \text{C2H5NHSO2Cl} + \text{HCl} ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylamine and chlorosulfonic acid are reacted under optimized conditions. The reaction mixture is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form ethylsulfonamide and hydrochloric acid.

Common Reagents and Conditions:

    Amines: React with this compound to form sulfonamides under mild conditions.

    Alcohols: React to form sulfonates in the presence of a base.

    Thiols: React to form sulfonothioates under basic conditions.

Major Products:

Scientific Research Applications

Ethylsulfamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethylsulfamoyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, or sulfonothioate linkages with amines, alcohols, and thiols, respectively. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

    Methylsulfamoyl Chloride: Similar in structure but with a methyl group instead of an ethyl group.

    Cyclohexylsulfamoyl Chloride: Contains a cyclohexyl group instead of an ethyl group.

    Piperidine-1-sulfonyl Chloride: Contains a piperidine ring instead of an ethyl group.

Uniqueness: this compound is unique due to its specific reactivity profile and the ease with which it can introduce sulfonamide groups into organic molecules. Its ethyl group provides a balance between reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-ethylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClNO2S/c1-2-4-7(3,5)6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDKSMSHAHXBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452896
Record name ethylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16548-07-5
Record name ethylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylsulfamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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